molecular formula C18H14O5 B14182095 Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate CAS No. 920979-18-6

Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate

Cat. No.: B14182095
CAS No.: 920979-18-6
M. Wt: 310.3 g/mol
InChI Key: GWTNPVCZTYEABC-UHFFFAOYSA-N
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Description

Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound with a complex structure that includes a benzofuran ring, a hydroxybenzoyl group, and a methyl ester

Preparation Methods

The synthesis of Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoyl chloride with 2-benzofuran-1-ylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxybenzoyl group is crucial for its activity, as it can form hydrogen bonds with target proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate can be compared with similar compounds such as:

    Methyl 4-hydroxyphenylacetate: This compound has a simpler structure and is used in similar applications but lacks the benzofuran ring.

    Methyl 3,4-dihydroxybenzoate: This compound has two hydroxy groups and is known for its antioxidant properties.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has additional methyl groups and is used in different synthetic applications.

The uniqueness of this compound lies in its benzofuran ring, which imparts specific chemical properties and potential biological activities not found in simpler analogs.

Properties

CAS No.

920979-18-6

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

methyl 2-[3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate

InChI

InChI=1S/C18H14O5/c1-22-16(20)10-15-13-4-2-3-5-14(13)18(23-15)17(21)11-6-8-12(19)9-7-11/h2-9,19H,10H2,1H3

InChI Key

GWTNPVCZTYEABC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C=CC=CC2=C(O1)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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